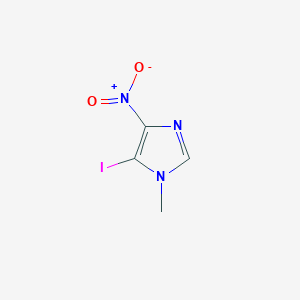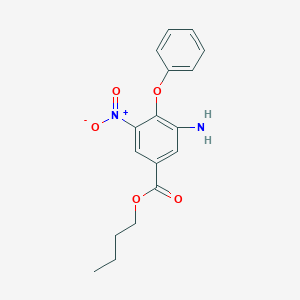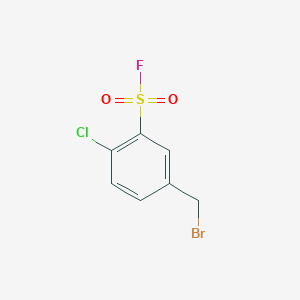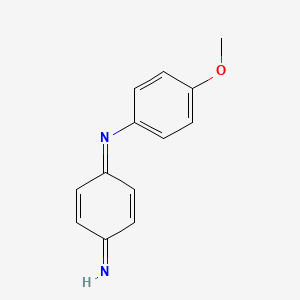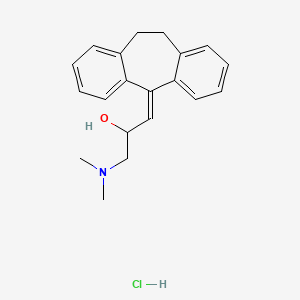
2-Propanol, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-3-(dimethylamino)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-3-(dimethylamino)-, hydrochloride is a complex organic compound that features a dibenzo[a,d]cycloheptene core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes and ketones to form the dibenzo[a,d]cycloheptene core.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) to reduce intermediate compounds.
Substitution Reactions: Introducing the dimethylamino group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
This compound may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Applications in the production of pharmaceuticals or other chemical products.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing biological pathways and processes. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
- 2-Propanol, 1-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-3-(methylamino)-, hydrochloride
- 2-Propanol, 1-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-3-(ethylamino)-, hydrochloride
Uniqueness
This compound’s uniqueness lies in its specific structural features and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
27448-06-2 |
|---|---|
分子式 |
C20H24ClNO |
分子量 |
329.9 g/mol |
IUPAC名 |
1-(dimethylamino)-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-21(2)14-17(22)13-20-18-9-5-3-7-15(18)11-12-16-8-4-6-10-19(16)20;/h3-10,13,17,22H,11-12,14H2,1-2H3;1H |
InChIキー |
HCOOZFMWFMHQMP-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(C=C1C2=CC=CC=C2CCC3=CC=CC=C31)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]-](/img/structure/B14693070.png)
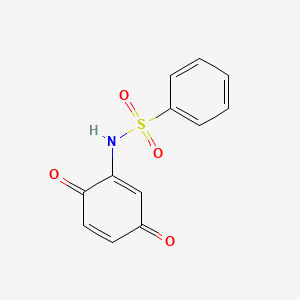
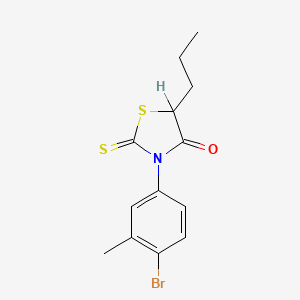
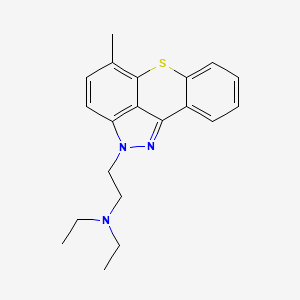
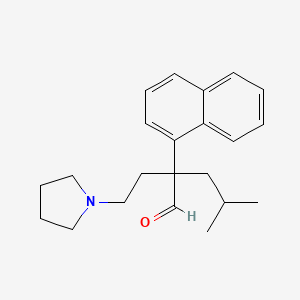
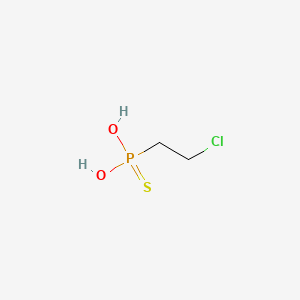
![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
![1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine](/img/structure/B14693111.png)
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)
